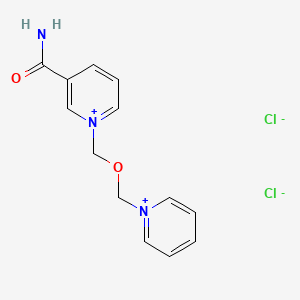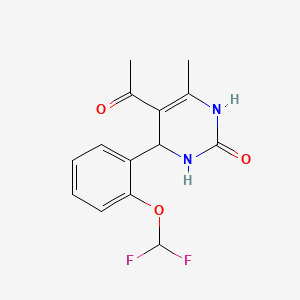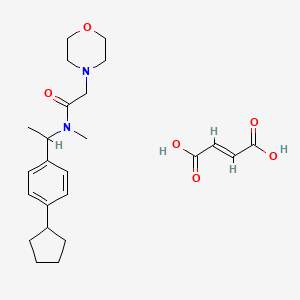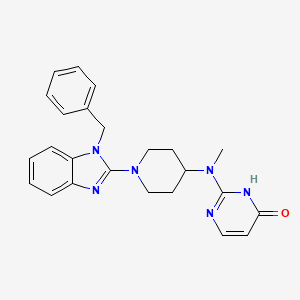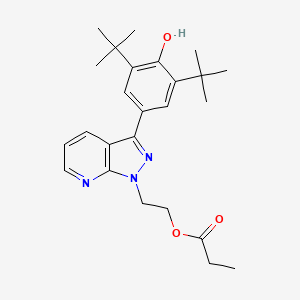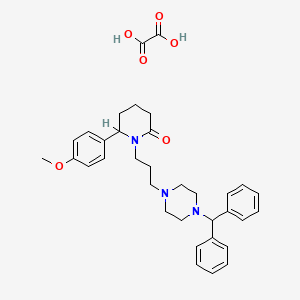
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a piperidinone moiety, and a methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: This step involves the reaction of diphenylmethyl chloride with piperazine under basic conditions to form 4-(Diphenylmethyl)-1-piperazine.
Alkylation: The next step involves the alkylation of 4-(Diphenylmethyl)-1-piperazine with 3-chloropropylamine to form 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propylamine.
Formation of Piperidinone Moiety: This step involves the reaction of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propylamine with p-methoxybenzaldehyde under acidic conditions to form 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone.
Formation of Ethanedioate Salt: The final step involves the reaction of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone with ethanedioic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced products.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidinone moieties using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or piperidinone derivatives.
Aplicaciones Científicas De Investigación
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- **1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone
- **1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-chlorophenyl)-2-piperidinone
- **1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-fluorophenyl)-2-piperidinone
Uniqueness
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of selectivity and potency in various applications.
Propiedades
Número CAS |
109758-30-7 |
|---|---|
Fórmula molecular |
C34H41N3O6 |
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-6-(4-methoxyphenyl)piperidin-2-one;oxalic acid |
InChI |
InChI=1S/C32H39N3O2.C2H2O4/c1-37-29-18-16-26(17-19-29)30-14-8-15-31(36)35(30)21-9-20-33-22-24-34(25-23-33)32(27-10-4-2-5-11-27)28-12-6-3-7-13-28;3-1(4)2(5)6/h2-7,10-13,16-19,30,32H,8-9,14-15,20-25H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
QOSUTMSQJWLCNG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CCCC(=O)N2CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



